2-Bromo-5-propoxyaniline
Description
2-Bromo-5-propoxyaniline is an aromatic amine derivative featuring a bromine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for regioselective functionalization due to the electron-donating propoxy group and electron-withdrawing bromine substituent, which direct subsequent reactions to specific positions on the aromatic ring.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-bromo-5-propoxyaniline |
InChI |
InChI=1S/C9H12BrNO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,11H2,1H3 |
InChI Key |
OQXIYAJIFBTKEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-propoxyaniline can be synthesized through several methods. One common method involves the bromination of 5-propoxyaniline. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process may include steps such as:
- Dissolving 5-propoxyaniline in a suitable solvent.
- Adding a brominating agent like bromine or NBS.
- Controlling the reaction temperature and time to ensure selective bromination.
- Purifying the product through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-propoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted anilines.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-propoxyaniline is used in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-propoxyaniline depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key structural analogs differ in substituent positions and types, leading to distinct electronic and steric properties:
Key Observations:
- Positional Isomerism : Bromine at position 2 (target compound) vs. position 3 or 4 (analogs) alters regioselectivity in reactions like Suzuki coupling or nitration.
- Substituent Type :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
